molecular formula C18H16N6O2S2 B2713831 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 891095-87-7

2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2713831
CAS No.: 891095-87-7
M. Wt: 412.49
InChI Key: BCJMSQMEUVGATD-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules known as 1,2,4-triazolo[4,3-b]pyridazines . These molecules are known for their broad spectrum of biological activities, including antimicrobial , anticancer , and antioxidant properties . They are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction is carried out in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is established based on spectral data and elemental analyses . The IR spectrum shows characteristic peaks for NH str. (3060 cm−1), C=N str. (1600 cm−1), C=C str. (1462 cm−1), N–N=C str. (1240 cm−1), and C–S–C str. (700 cm−1) . The 1H NMR spectrum shows signals at 2.0 ppm (3H, s, CH3), 8.0–8.2 ppm (6H, m, Ar–H), 8.9 ppm (2H, d, J = 4.0 Hz, pyridyl H), and 11.1 ppm (1H, bs, –NH, D2O exch.) . The 13C NMR spectrum shows signals at 62.9, 116.4, 121.5, 150.1, and 167.6 ppm .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation reactions and cycloaddition with dipolarophiles . The reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido leads to the formation of the 1,2,4-triazolo[4,3-b]pyridazine core .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the spectral data. It contains functional groups such as C=N, C=C, and C–S–C, which can participate in various chemical reactions . The presence of aromatic rings and a pyridyl group contribute to its stability and reactivity .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Insecticidal Properties

A study by Fadda et al. (2017) involved the synthesis of various heterocycles, including triazolo[4,3-b]pyridazine derivatives, to evaluate their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research highlights the potential application of such compounds in agricultural pest control, emphasizing the importance of chemical derivatives in enhancing insecticidal efficacy (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Anticancer Effects

Another study focused on the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to enhance its anticancer effects. By replacing the acetamide group with alkylurea, researchers aimed to maintain antiproliferative activity while reducing toxicity, demonstrating the compound's potential as a cancer therapeutic agent (Xiao-meng Wang et al., 2015).

Antimicrobial and Antioxidant Properties

Research by Shakir, Ali, & Hussain (2017) synthesized derivatives bearing the triazolo[3,4-b][1,3,4]thiadiazin-3-yl moiety to evaluate their antioxidant abilities. This study indicates the compound's relevance in developing new antioxidant agents, showcasing the broader applicability of such chemical structures in medicinal chemistry (Shakir, Ali, & Hussain, 2017).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications. Given its antimicrobial activity , it could be studied for potential use in treating bacterial or fungal infections. Additionally, its synthesis could be optimized to improve yield and efficiency .

Properties

IUPAC Name

2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S2/c1-11-9-27-17(19-11)20-16(25)10-28-18-22-21-15-7-6-14(23-24(15)18)12-4-3-5-13(8-12)26-2/h3-9H,10H2,1-2H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJMSQMEUVGATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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